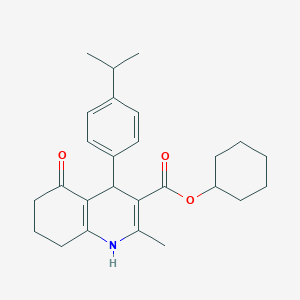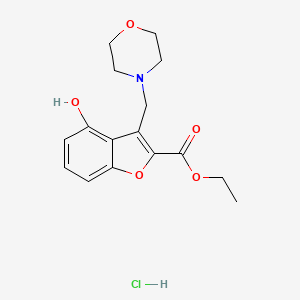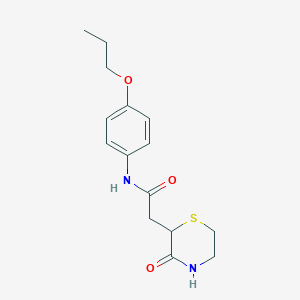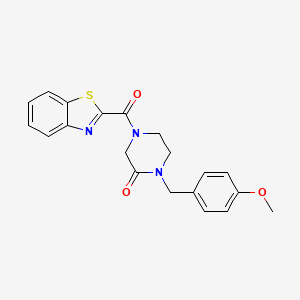![molecular formula C18H26N2 B4960762 2-adamantyl(methyl)[2-(2-pyridinyl)ethyl]amine](/img/structure/B4960762.png)
2-adamantyl(methyl)[2-(2-pyridinyl)ethyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-adamantyl(methyl)[2-(2-pyridinyl)ethyl]amine, also known as memantine, is a drug that is used for the treatment of Alzheimer's disease. Memantine works by blocking the action of a neurotransmitter called glutamate, which is involved in the development of Alzheimer's disease.
Wirkmechanismus
Memantine works by blocking the action of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the development of Alzheimer's disease. The NMDA receptor is activated by the neurotransmitter glutamate, which is released in excess in Alzheimer's disease. By blocking the NMDA receptor, 2-adamantyl(methyl)[2-(2-pyridinyl)ethyl]amine reduces the toxic effects of excess glutamate and protects the brain cells from damage.
Biochemical and Physiological Effects:
Memantine has been shown to have a number of biochemical and physiological effects in the brain. It has been shown to increase the production of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of brain cells. Memantine has also been shown to reduce the production of inflammatory cytokines, which are involved in the development of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
Memantine has a number of advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a well-established mechanism of action. Memantine also has a good safety profile and is well-tolerated in humans. However, 2-adamantyl(methyl)[2-(2-pyridinyl)ethyl]amine has some limitations for lab experiments. It has a relatively short half-life and is rapidly metabolized in the body, which can make it difficult to achieve consistent levels in the brain. Memantine also has some off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are a number of future directions for research on 2-adamantyl(methyl)[2-(2-pyridinyl)ethyl]amine. One area of research is the development of new 2-adamantyl(methyl)[2-(2-pyridinyl)ethyl]amine derivatives with improved pharmacological properties. Another area of research is the investigation of the potential use of 2-adamantyl(methyl)[2-(2-pyridinyl)ethyl]amine in other neurological disorders. Finally, there is a need for further research on the biochemical and physiological effects of 2-adamantyl(methyl)[2-(2-pyridinyl)ethyl]amine, particularly in relation to its effects on BDNF and inflammatory cytokines.
Conclusion:
Memantine is a drug that has been extensively studied for its potential therapeutic effects in Alzheimer's disease. It works by blocking the action of the NMDA receptor, which is involved in the development of the disease. Memantine has a number of advantages for lab experiments, but also has some limitations. There are a number of future directions for research on 2-adamantyl(methyl)[2-(2-pyridinyl)ethyl]amine, including the development of new derivatives and investigation of its potential use in other neurological disorders.
Synthesemethoden
Memantine is synthesized by reacting 1-amino-3,5-dimethyladamantane with 2-bromo-2-(2-pyridinyl)ethylamine in the presence of a palladium catalyst. The reaction takes place in a solvent such as ethanol or acetonitrile at a temperature of around 80°C. The product is then purified by recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
Memantine has been extensively studied for its potential therapeutic effects in Alzheimer's disease. It has been shown to improve cognitive function and delay the progression of the disease in clinical trials. Memantine has also been studied for its potential use in other neurological disorders such as Parkinson's disease, multiple sclerosis, and traumatic brain injury.
Eigenschaften
IUPAC Name |
N-methyl-N-(2-pyridin-2-ylethyl)adamantan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2/c1-20(7-5-17-4-2-3-6-19-17)18-15-9-13-8-14(11-15)12-16(18)10-13/h2-4,6,13-16,18H,5,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDGWIWUFGRMBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=N1)C2C3CC4CC(C3)CC2C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(2-pyridin-2-ylethyl)adamantan-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{1-[1-(2,4-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B4960683.png)
![N-[4-(1H-pyrazol-1-yl)phenyl]-1-(8-quinolinylmethyl)-2-piperidinecarboxamide](/img/structure/B4960685.png)
![4-[(4-hydroxy-3-methoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4960688.png)
![1,2-dichloro-3-[4-(3-methoxyphenoxy)butoxy]benzene](/img/structure/B4960702.png)
![1-[2-fluoro-5-(4-morpholinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4960709.png)

![3-[1-(2-chlorobenzoyl)-4-piperidinyl]-N-(4-fluorobenzyl)propanamide](/img/structure/B4960736.png)


![4-methoxy-N-(1-{1-[(5-methyl-2-thienyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4960765.png)
![methyl 3-{[(5-butyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B4960769.png)


